molecular formula C10H11N5O B14665142 2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 42379-15-7

2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14665142
CAS No.: 42379-15-7
M. Wt: 217.23 g/mol
InChI Key: HWZIWDJHRUSBSO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a cyclohexadienone core substituted with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the Fridel Crafts acylation of substituted benzene derivatives using chloroacetyl chloride and aluminum trichloride as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the triazole ring or the cyclohexadienone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For example, the nitrogen atoms in the triazole ring can bind to metal ions in enzymes, affecting their activity. The compound may also form hydrogen bonds with various biomolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one apart is its unique combination of a cyclohexadienone core and a triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

42379-15-7

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

2,4-dimethyl-6-(1H-1,2,4-triazol-5-yldiazenyl)phenol

InChI

InChI=1S/C10H11N5O/c1-6-3-7(2)9(16)8(4-6)13-15-10-11-5-12-14-10/h3-5,16H,1-2H3,(H,11,12,14)

InChI Key

HWZIWDJHRUSBSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N=NC2=NC=NN2)O)C

Origin of Product

United States

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